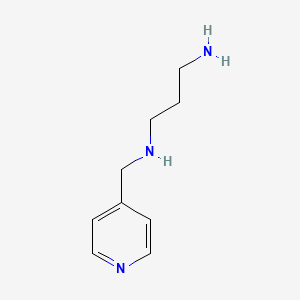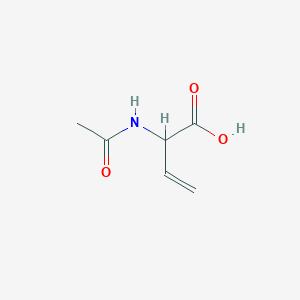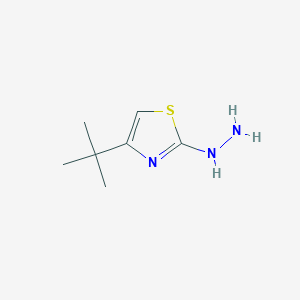
(4-Tert-butyl-thiazol-2-yl)-hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Tert-butyl-thiazol-2-yl)-hydrazine is an organic compound with the molecular formula C7H12N4S.HCl and a molecular weight of 230.72 g/mol. It is a yellowish-white powder used primarily in scientific research.
Méthodes De Préparation
The synthesis of (4-Tert-butyl-thiazol-2-yl)-hydrazine involves multiple steps. One common synthetic route starts with the reaction of tert-butylamine with carbon disulfide and hydrazine hydrate under controlled conditions. The reaction typically proceeds through the formation of intermediate compounds, which are then cyclized to form the thiazole ring. The final product is obtained by treating the thiazole derivative with hydrochloric acid to form the hydrochloride salt.
Analyse Des Réactions Chimiques
(4-Tert-butyl-thiazol-2-yl)-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
(4-Tert-butyl-thiazol-2-yl)-hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-Tert-butyl-thiazol-2-yl)-hydrazine involves its interaction with specific molecular targets. For instance, it can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is similar to that of other thiazole derivatives, which are known to exert their effects through interactions with nucleic acids and proteins .
Comparaison Avec Des Composés Similaires
(4-Tert-butyl-thiazol-2-yl)-hydrazine can be compared with other thiazole derivatives such as:
4-tert-Butyl-2-hydrazinothiazole: Similar in structure but without the hydrochloride salt.
2-Amino-4-tert-butylthiazole: Lacks the hydrazino group but shares the thiazole ring and tert-butyl substituent.
4-tert-Butyl-2-mercaptothiazole: Contains a mercapto group instead of a hydrazino group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C7H13N3S |
|---|---|
Poids moléculaire |
171.27 g/mol |
Nom IUPAC |
(4-tert-butyl-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C7H13N3S/c1-7(2,3)5-4-11-6(9-5)10-8/h4H,8H2,1-3H3,(H,9,10) |
Clé InChI |
YSJQOLIFICEMBP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CSC(=N1)NN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
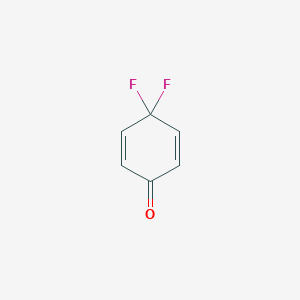

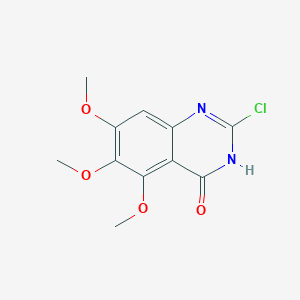
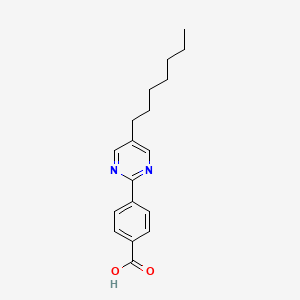

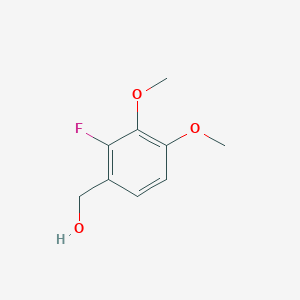
![4-[(1-Methylpyrrolidin-2-yl)methyl]aniline](/img/structure/B8750550.png)

